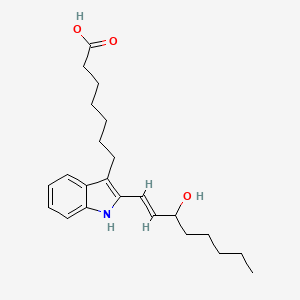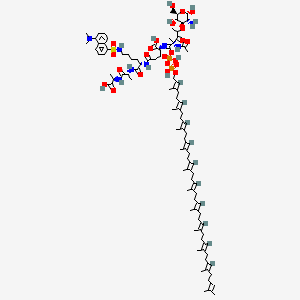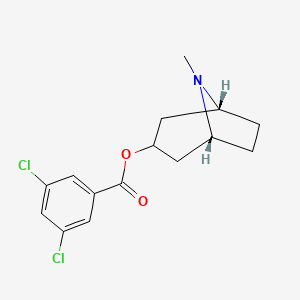
MDL 72222
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
MDL 72222 can be synthesized through the reaction of tropine with 3,5-dichlorobenzoyl chloride at elevated temperatures . The synthetic route involves the following steps:
Reaction of Tropine with 3,5-Dichlorobenzoyl Chloride: Tropine (I) is reacted with 3,5-dichlorobenzoyl chloride (II) at 140°C to form this compound.
Industrial Production:
Chemical Reactions Analysis
MDL 72222 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions due to the presence of chlorine atoms on the benzene ring.
Oxidation and Reduction:
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include tropine and 3,5-dichlorobenzoyl chloride.
Scientific Research Applications
MDL 72222 has several scientific research applications, including:
Pharmacological Studies: This compound is used to study the involvement of the 5-HT3 receptor in various physiological and pharmacological processes
Antiemetic Research: The compound has antiemetic effects comparable to metoclopramide and is used in research to study its potential as an antiemetic agent.
Neurochemical Studies: This compound is used to investigate the role of the 5-HT3 receptor in the actions of drugs of abuse, such as cocaine and methamphetamine.
Neuroprotection: The compound has been shown to reduce hydrogen peroxide-induced neurotoxicity in cultured rat cortical cells, indicating its potential neuroprotective effects.
Mechanism of Action
MDL 72222 exerts its effects by selectively antagonizing the 5-HT3 receptor . The 5-HT3 receptor is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. By blocking this receptor, this compound inhibits the excitatory effects of serotonin (5-HT) on neuronal cells . This selective antagonism is responsible for the compound’s pharmacological effects, including its antiemetic and neuroprotective properties .
Comparison with Similar Compounds
MDL 72222 is unique in its high selectivity and potency as a 5-HT3 receptor antagonist. Similar compounds include:
Tropanserin: Another 5-HT3 receptor antagonist with similar pharmacological properties.
Tropisetron: A clinically used antiemetic that also targets the 5-HT3 receptor.
Zatosetron: A compound with similar receptor antagonism properties.
Ricasetron: Another 5-HT3 receptor antagonist used in research.
Granisetron: A well-known antiemetic used in clinical settings.
This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C15H17Cl2NO2 |
|---|---|
Molecular Weight |
314.2 g/mol |
IUPAC Name |
[(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate |
InChI |
InChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3/t12-,13-/m1/s1 |
InChI Key |
MNJNPLVXBISNSX-CHWSQXEVSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@@H]1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |
Pictograms |
Acute Toxic |
Synonyms |
1 alphaH,3 alphaH,5 alphaH-tropan-3-yl-3,5-dichlorobenzoate bemesetron MDL 72222 MDL 72699 MDL-72222 MDL-72699 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


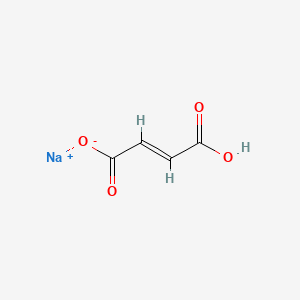
![(8Z,22Z)-17-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-(2-hydroxybutyl)-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B1232545.png)
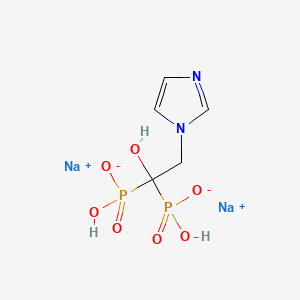
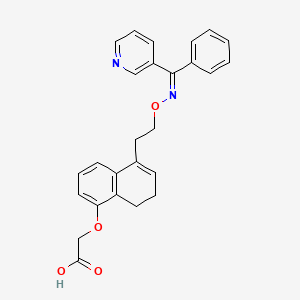
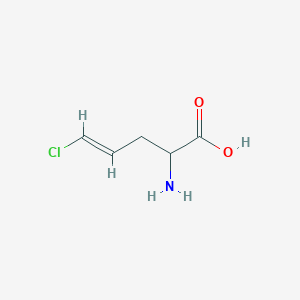

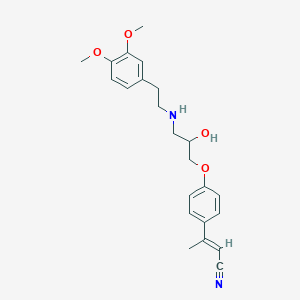
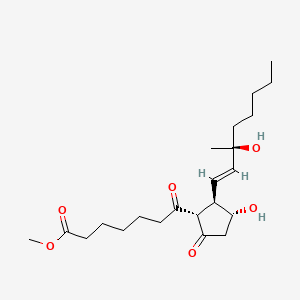
![3-Methylbutyl 2,3-dihydro-8-[2-hydroxy-3-[4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-1-piperazinyl]propoxy]-1,4-benzodioxin-5-carboxylate](/img/structure/B1232555.png)
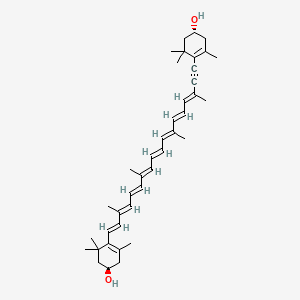
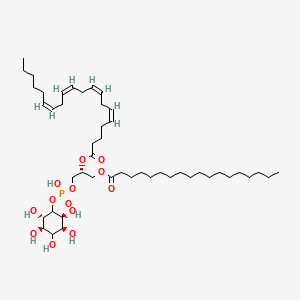
![methyl (5Z)-5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1232560.png)
